1-(4-Methoxybenzoyl)-piperazine
Overview
Description
1-(4-Methoxybenzoyl)-piperazine is an organic compound that belongs to the class of piperazines It features a piperazine ring substituted with a 4-methoxybenzoyl group
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various proteins and receptors
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The compound may bind to its target, leading to conformational changes that affect the target’s function .
Biochemical Pathways
Compounds with similar structures have been found to affect various pathways, such as the pi3k-akt-mtor pathway and the terpenoid biosynthesis pathway . These pathways play crucial roles in cell growth, proliferation, and survival .
Pharmacokinetics
The compound’s bioavailability may be influenced by factors such as its solubility, permeability, and stability .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, such as anticancer , antimicrobial , and antileishmanial effects .
Action Environment
The action, efficacy, and stability of 1-(4-Methoxybenzoyl)-piperazine can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxybenzoyl)-piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzoyl)-piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 1-(4-hydroxybenzoyl)-piperazine.
Reduction: Formation of 1-(4-methoxyphenyl)-piperazine.
Substitution: Formation of various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxybenzoyl)-piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
4-Methoxybenzoyl chloride: Used in similar synthetic applications but lacks the piperazine ring.
4-Methoxybenzoic acid: Shares the methoxybenzoyl group but has different reactivity and applications.
N-(4-Methoxybenzoyl)-N’-methylguanidine: Another compound with a methoxybenzoyl group but different functional groups and properties
Uniqueness: 1-(4-Methoxybenzoyl)-piperazine is unique due to the combination of the piperazine ring and the methoxybenzoyl group. This structure imparts specific chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(4-methoxyphenyl)-piperazin-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-4-2-10(3-5-11)12(15)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNXKUKDGIDDBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371553 | |
Record name | 1-(4-Methoxybenzoyl)-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94747-49-6 | |
Record name | 1-(4-Methoxybenzoyl)-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 94747-49-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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